2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the reaction of 3-iodoaniline with benzotriazole under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is part of click chemistry . This reaction is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole structure with similar chemical properties.
1,2,4-Triazole: Another triazole variant with distinct biological activities.
3-Iodoaniline: A precursor in the synthesis of 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H9IN4 |
---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H9IN4/c13-8-2-1-3-10(6-8)17-15-11-5-4-9(14)7-12(11)16-17/h1-7H,14H2 |
InChI Key |
AXYGPYJMCQCQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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